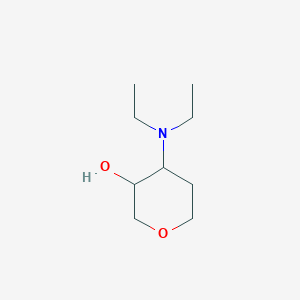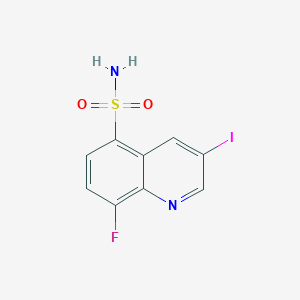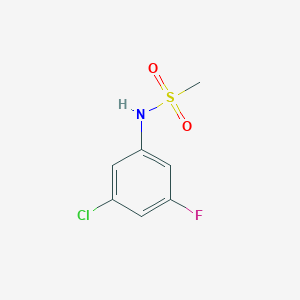
3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-hydroxyethylamine with a suitable precursor under controlled conditions. One common method involves the cyclization of 2-hydroxyethylamine with a diketone or a similar compound in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and cost-effectiveness. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce a more saturated amine derivative.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: Similar in structure but lacks the pyridinone ring.
1-(2-Hydroxyethyl)pyrrolidine: Contains a similar hydroxyl group but has a different ring structure.
2-Aminoethanol: A simpler compound with similar functional groups but no ring structure.
Uniqueness
3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is unique due to its combination of functional groups and ring structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-amino-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c8-6-2-1-3-9(4-5-10)7(6)11/h1-3,10H,4-5,8H2 |
Clave InChI |
NFGSHSPIIRCVFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)C(=C1)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


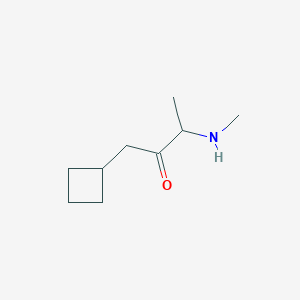
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)


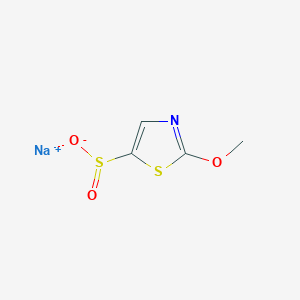
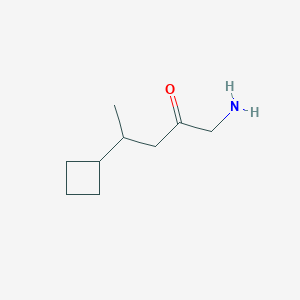
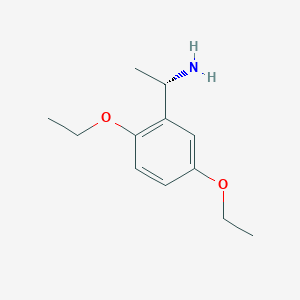

![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
